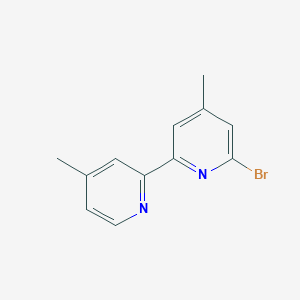

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJXCRFGURPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701503 | |

| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850413-36-4 | |

| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine

This compound is a highly valuable heterocyclic building block in the fields of materials science, coordination chemistry, and pharmaceutical development. Its structure is predicated on the 2,2'-bipyridine framework, a robust bidentate chelating ligand renowned for its ability to form stable complexes with a vast array of transition metals.[1][2] The strategic placement of methyl groups at the 4 and 4' positions enhances the electron-donating properties of the ligand and provides steric bulk, while the bromine atom at the 6-position serves as a versatile synthetic handle. This bromine atom is amenable to a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of further chemical complexity and the construction of elaborate molecular architectures.

This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy: Post-Modification via Regioselective Bromination

The most direct and widely employed strategy for the synthesis of this compound involves the electrophilic aromatic substitution on the pre-formed 4,4'-dimethyl-2,2'-bipyridine scaffold.[3] This approach is favored for its operational simplicity and efficiency.

The core challenge lies in achieving regioselective bromination at the C6 position. The two pyridine nitrogen atoms are strongly electron-withdrawing, deactivating the aromatic rings towards electrophilic attack, particularly at the positions ortho and para to the nitrogens (C3, C5, and C6). However, the methyl groups at the C4 and C4' positions are weakly electron-donating, providing some activation. The C6 position is sterically accessible and electronically the least deactivated site for electrophilic attack, making selective monobromination feasible under carefully controlled conditions.

Part 1: Synthesis of the Precursor, 4,4'-Dimethyl-2,2'-bipyridine

A reliable supply of the starting material is paramount. While various methods exist, one of the most effective is the palladium-catalyzed homocoupling of 4-methylpyridine.[4]

Principle of Synthesis: Palladium-Catalyzed Dehydrogenative Homocoupling

This reaction proceeds via a dehydrogenative coupling mechanism where Palladium on Carbon (Pd/C) acts as a heterogeneous catalyst.[4] The catalyst facilitates the activation of C-H bonds at the 2-position of 4-methylpyridine, leading to the formation of a new carbon-carbon bond between two pyridine units.

Experimental Workflow: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

Caption: Workflow for the synthesis of the bipyridine precursor.

Detailed Protocol: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

-

Reaction Setup: A flask is charged with 4-methylpyridine and a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Heating: The mixture is heated to a high temperature under an inert atmosphere.

-

Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield 4,4'-dimethyl-2,2'-bipyridine as a white solid.

| Parameter | Value | Purpose/Rationale |

| Catalyst | Palladium on Carbon (10%) | Heterogeneous catalyst for C-H activation and coupling.[4] |

| Temperature | High (e.g., >200 °C) | Provides the necessary activation energy for the dehydrogenative coupling. |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the starting material and product at high temperatures. |

| Purification | Vacuum Distillation/Recrystallization | Removes unreacted starting material and any side products. |

Part 2: Synthesis of this compound

With the precursor in hand, the key regioselective bromination can be performed.

Reaction Scheme: Electrophilic Bromination

Caption: Direct bromination of the precursor to yield the target compound.

Detailed Protocol: Selective Bromination

-

Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[3]

-

Reagent Preparation: In the addition funnel, prepare a solution of bromine (Br₂) (1.0-1.1 eq) in dichloromethane.

-

Controlled Addition: Cool the flask containing the bipyridine solution in an ice bath (0 °C). Add the bromine solution dropwise over 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and prevent over-bromination.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.[3]

-

Quenching: Carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The characteristic red-brown color of bromine will disappear.

-

Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed during the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or hexanes) to yield this compound as a white to yellow crystalline powder.[3]

Quantitative Data and Critical Parameters

| Parameter | Value/Range | Rationale & Field Insight |

| Stoichiometry (Br₂) | 1.0 - 1.1 equivalents | Using a slight excess of bromine ensures complete conversion of the starting material. A large excess increases the risk of di-bromination. |

| Solvent | Dichloromethane | An inert solvent that effectively dissolves both reactants and does not participate in the reaction.[3] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the reaction. Allowing it to warm to ambient temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.[3] |

| Reaction Time | 2 - 4 hours | Sufficient time for complete conversion. Progress should always be monitored analytically to avoid prolonged reaction times that could lead to side products. |

| Quenching Agent | Sat. aq. Na₂S₂O₃ | Safely and effectively neutralizes unreacted, hazardous bromine. |

| Purity (Typical) | >97.0% (by GC) | High purity is essential for subsequent cross-coupling reactions where catalyst poisoning can be an issue.[3] |

| Melting Point | 107 °C | A key physical constant for product identification and purity assessment.[3] |

Alternative Synthetic Pathways: A Note on Coupling Strategies

While direct bromination is the most common route, it is important for the research scientist to be aware of alternative strategies rooted in modern cross-coupling chemistry. These methods build the bipyridine core from functionalized pyridine precursors and could be adapted to synthesize the target molecule.

-

Suzuki Coupling: Reaction of a bromopyridine with a pyridylboronic acid.[5][6]

-

Stille Coupling: Coupling of a bromopyridine with a pyridylstannane.[7]

-

Negishi Coupling: Involves the reaction of a bromopyridine with an organozinc reagent.[7][8]

-

Ullmann Coupling: A classic method involving the copper-mediated homocoupling of 2-halopyridines, though it often requires harsh conditions.[5][9][10]

These methods offer great versatility for creating a wide range of substituted bipyridines but often require the multi-step synthesis of appropriately functionalized pyridine precursors, making the direct bromination approach more atom-economical for this specific target.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed.

-

¹H NMR Spectroscopy: Will show a characteristic set of signals in the aromatic region, with peak integrations corresponding to the 11 protons. The symmetry of the 4,4'-dimethyl precursor will be broken, leading to a more complex splitting pattern.

-

Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom. The molecular weight is 263.14 g/mol .[3]

-

Melting Point: A sharp melting point at or near the literature value of 107 °C indicates high purity.[3]

Safety Precautions

-

Bromine (Br₂): Is extremely toxic, corrosive, and volatile. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory.

-

Dichloromethane (CH₂Cl₂): Is a volatile organic solvent and a suspected carcinogen. Handle only in a well-ventilated fume hood.

-

Pressure: The reaction of bromine with organic compounds can be exothermic. Controlled, dropwise addition is necessary to prevent a runaway reaction.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process: the palladium-catalyzed synthesis of the 4,4'-dimethyl-2,2'-bipyridine precursor, followed by its regioselective electrophilic bromination using molecular bromine under controlled temperature conditions. This protocol, when executed with careful attention to stoichiometry and reaction parameters, provides high yields of the pure target compound. The resulting molecule is a powerful and versatile intermediate, poised for use in the development of advanced materials, catalysts, and novel chemical entities.

References

-

Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives . MDPI. Available at: [Link]

-

Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation . ResearchGate. Available at: [Link]

-

Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate . ResearchGate. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives . National Institutes of Health. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives . Preprints.org. Available at: [Link]

-

Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction . Arkivoc. Available at: [Link]

-

4,4'-Bis(Chloromethyl)-2,2'-Bipyridine . Organic Syntheses. Available at: [Link]

-

Recent advances in the synthesis of 2,2′-Bipyridines and their derivatives . Loughborough University Research Repository. Available at: [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-bipyridine . Organic Syntheses. Available at: [Link]

- Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.

-

The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was... . ResearchGate. Available at: [Link]

-

Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy... . ACS Publications. Available at: [Link]

-

Impact of Pyridine on the copolymerisation behaviour of a Ziegler-Natta catalyst . JKU ePUB. Available at: [Link]

-

Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C . ResearchGate. Available at: [Link]

-

Highly cis-1,4 Selective Polymerization of Dienes with Homogeneous Ziegler−Natta Catalysts... . ACS Publications. Available at: [Link]

-

(4,4′-dimethoxy-2,2′-bipyridine-κ2N,N′)palladium(II) bis(trifluoromethanesulfonate) . IUCr Journals. Available at: [Link]

-

6-BROMO-2,2'-BIPYRIDINE . Chemdad. Available at: [Link]

-

Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts... . MDPI. Available at: [Link]

-

Synthesis of 2,2′-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials . ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles . National Institutes of Health. Available at: [Link]

-

Synthesis of Amino-Functionalized 2,2′-Bipyridines . Semantic Scholar. Available at: [Link]

-

(4,4′-dimethoxy-2,2′-bipyridine-κ2N,N′)palladium(II) bis(trifluoromethanesulfonate) . National Institutes of Health. Available at: [Link]

-

14.4.1: Ziegler-Natta Polymerizations . Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 850413-36-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. preprints.org [preprints.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine, a key building block in coordination chemistry, catalysis, and materials science. This document delves into its structural and spectroscopic characteristics, synthesis, and applications, offering valuable insights for researchers and professionals in the field.

Core Physicochemical Properties

This compound is a solid, crystalline compound that appears as a white to yellow powder[1]. Its core structure consists of a bipyridine framework with a bromine atom at the 6-position and methyl groups at the 4 and 4' positions, which contribute to its steric and electronic properties as a ligand[1].

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrN₂[1] |

| Molecular Weight | 263.14 g/mol [1] |

| CAS Number | 850413-36-4[1] |

| Melting Point | 105 - 109 °C |

| Appearance | White to yellow crystalline powder[1] |

| Purity | ≥ 97% (GC) |

Solubility: This compound is generally soluble in organic solvents[1].

Synthesis and Purification

The primary synthetic route to this compound involves the selective bromination of the precursor, 4,4'-dimethyl-2,2'-bipyridine.

Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Bromination of 4,4'-dimethyl-2,2'-bipyridine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Inert solvent (e.g., acetonitrile, dichloromethane)

-

Radical initiator (e.g., benzoyl peroxide), if necessary

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethyl-2,2'-bipyridine in an appropriate inert solvent.

-

Addition of Reagents: Add the brominating agent (e.g., N-Bromosuccinimide) to the solution. If a radical mechanism is intended, a radical initiator can be added.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining brominating agent by adding a saturated solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bipyridine rings and the methyl group protons. The bromine atom will induce a downfield shift on the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbon atom attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching vibrations of the aromatic rings and methyl groups.

-

C=N and C=C stretching vibrations of the bipyridine core.

-

C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight, as well as a characteristic isotopic pattern [M+2]⁺ due to the presence of the bromine atom.

Structural Insights

While a specific crystal structure for this compound is not publicly available, studies on related bipyridine derivatives provide insights into its likely molecular geometry. The dihedral angle between the two pyridine rings is a key structural feature, influenced by the steric hindrance of the substituents. The bromine atom and methyl groups will affect the planarity of the bipyridine system, which in turn influences its coordination properties.

Applications in Coordination Chemistry and Catalysis

This compound is a versatile ligand for the synthesis of transition metal complexes with applications in catalysis and materials science. The bromine atom serves as a functional handle for further synthetic modifications, such as in Suzuki cross-coupling reactions to create more complex ligand structures[2].

Ligand for Catalytic Complexes

This bipyridine derivative can coordinate with various transition metals, including palladium and ruthenium, to form catalytically active complexes[3]. These complexes can be employed in a range of organic transformations.

Precursor for Advanced Materials

The ability to functionalize the bromo group makes this compound a valuable precursor for the synthesis of novel materials with tailored electronic and photophysical properties.

Caption: Key application pathways for this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile compound with significant potential in the fields of coordination chemistry, catalysis, and materials science. Its well-defined physicochemical properties and the reactivity of its bromo-substituent make it an attractive building block for the design and synthesis of novel functional molecules and materials. This guide provides a foundational understanding of its key characteristics to support further research and development.

References

Sources

An In-depth Technical Guide to 6-Bromo-4,4'-dimethyl-2,2'-bipyridine (CAS: 850413-36-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Bipyridines

The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, prized for its robust chelating ability with a vast array of transition metals. The strategic functionalization of this privileged ligand framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, photophysical characteristics, and biological interactions. 6-Bromo-4,4'-dimethyl-2,2'-bipyridine emerges as a particularly versatile building block. The presence of the methyl groups enhances the electron-donating character of the ligand, while the bromo substituent at the 6-position serves as a versatile handle for further synthetic transformations, most notably through cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications as a transformative ligand in catalysis.

Physicochemical Properties and Structural Identity

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 850413-36-4 |

| Molecular Formula | C₁₂H₁₁BrN₂ |

| Molecular Weight | 263.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >97% (GC) |

The structural architecture of this compound, with its distinct substitution pattern, is pivotal to its chemical behavior. The methyl groups at the 4 and 4' positions are electron-donating, which can increase the electron density on the nitrogen atoms, thereby enhancing the ligand's coordination ability. The bromine atom at the 6-position introduces both steric bulk and an electronic withdrawing effect, which can influence the geometry and reactivity of its metal complexes.[1]

Synthesis and Purification: A Step-by-Step Protocol

The primary and most direct route to this compound is the selective electrophilic bromination of the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.[2] The causality behind this synthetic choice lies in the controlled introduction of a single bromine atom at a synthetically useful position.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, hexanes)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.0-1.2 equivalents) in dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. The reaction mixture will typically develop a reddish-brown color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the desired mono-brominated product.

-

Quenching: Upon completion, carefully quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography to achieve high purity.

-

Recrystallization: This is often the preferred method for purification on a larger scale.[3][4][5][6] A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, should be chosen where the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

-

Column Chromatography: For smaller scales or when impurities have similar solubility profiles, purification by silica gel column chromatography is effective. A solvent system such as a gradient of ethyl acetate in hexanes is typically employed to separate the desired product from any unreacted starting material or di-brominated byproducts.

Spectroscopic Characterization

A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and quality control of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two pyridine rings, as well as singlets for the two methyl groups. The bromine substitution will cause a downfield shift of the adjacent protons. |

| ¹³C NMR | The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will be significantly shifted. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine rings.[7] |

Note: Specific peak assignments and coupling constants would be determined from the actual spectra of a synthesized and purified sample.

Applications in Catalysis: A Gateway to Molecular Complexity

The true value of this compound lies in its application as a ligand in transition metal catalysis. The bromine atom serves as a reactive site for the introduction of other functional groups via cross-coupling reactions, allowing for the synthesis of a diverse library of ligands with tailored properties.

Synthesis of Palladium(II) Complexes: A Key Catalytic Precursor

Palladium complexes of bipyridine ligands are widely used as catalysts in a variety of organic transformations.[8] The synthesis of a palladium(II) complex with this compound is a crucial first step in harnessing its catalytic potential.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile or another suitable solvent

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend palladium(II) chloride (1.0 equivalent) in acetonitrile.

-

Ligand Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile to the suspension.

-

Reaction: Heat the mixture to reflux and stir for several hours until the palladium chloride has completely reacted, and a clear solution or a new precipitate is formed.

-

Isolation: Cool the reaction mixture to room temperature. The product, a palladium complex, may precipitate out of the solution. If so, it can be collected by filtration, washed with cold solvent, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the complex.

Caption: Synthesis of the Palladium(II) Complex.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The palladium complex of this compound can be utilized as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions.[9] More significantly, the bromo group on the ligand itself can participate in a Suzuki-Miyaura reaction to generate novel, more complex bipyridine ligands. This highlights the dual functionality of the parent molecule.

This workflow demonstrates the power of the bromo substituent as a synthetic handle.

Caption: Functionalization via Suzuki-Miyaura Coupling.

Mechanistic Insights: The Role of Substituents

The performance of this compound as a ligand is a direct consequence of its substituent pattern.

-

Methyl Groups (4,4'-positions): These electron-donating groups increase the electron density on the pyridine rings, strengthening the σ-donation from the nitrogen atoms to the metal center. This can lead to more stable metal complexes and can influence the redox properties of the metal, which is crucial for catalytic cycles.

-

Bromo Group (6-position): The bromo group has a dual influence. Its electron-withdrawing inductive effect can slightly decrease the basicity of the adjacent nitrogen atom. However, its most significant role is as a leaving group in cross-coupling reactions, enabling the synthesis of more elaborate ligand structures. Sterically, the bromo group can also influence the coordination geometry around the metal center, potentially creating a specific chiral environment or affecting substrate access to the catalytic site.[1]

The interplay of these electronic and steric effects allows for the rational design of catalysts with tailored reactivity and selectivity.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of functional ligands and advanced catalysts. Its straightforward synthesis and the synthetic handle provided by the bromo substituent make it an attractive starting material for the development of new molecular architectures. The ability to tune the electronic and steric properties of the resulting metal complexes opens up a wide range of possibilities for applications in catalysis, materials science, and drug development. Future research will likely focus on the development of novel catalytic systems based on this ligand for challenging organic transformations and the exploration of the photophysical and biological properties of its coordination complexes.

References

-

Frontier, A. How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available from: [Link].

- Ganjali, M. R., et al. Synthesis and Characterization of Some Transition and Non-Transition Metal Complexes With New Cyclic and Open Series Containing (N, O)

- Haskel, A., et al. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.

- Luzung, M. R., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

- Moynihan, H. A. & Horgan, D. E. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. 2017, 21(5), 700-714.

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link].

-

Science.gov. palladium ii complexes: Topics by Science.gov. Available from: [Link].

- Smith, A. P., et al. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses.

- Smith, A. P., et al. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(Chloromethyl)-2,2′-Bipyridine. Organic Syntheses.

- Taylor, J. Mechanistic Spectro-electrochemistry of Group-6 and -7 Metal Carbonyl Electrocatalysts of CO2 Reduction. University of Reading. 2020.

- Wiley-VCH.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

- Zare, M., et al. Synthesis, Kinetics, Reaction Mechanism, and Bioactivity Assays of a Dimeric Palladium Complex. ACS Omega. 2022, 7(12), 10327-10339.

- Matos, C., et al.

- EMU Physics Department.

- Han, Y., et al. Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate.

- † 1H-NMR and 13C-NMR Spectra.

-

(PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts - ResearchGate. Available from: [Link].

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2021. Available from: [Link].

-

The Suzuki Reaction. 2014. Available from: [Link].

- Han, Y., et al.

-

Schoenebeck Group - RWTH Aachen University. Mechanistic Studies & Catalysis. Available from: [Link].

-

Ruhr-Universität Bochum. Mechanistic investigations. 2021. Available from: [Link].

-

Themed collection Mechanistic processes in organometallic chemistry. Royal Society of Chemistry. Available from: [Link].

-

Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxidation - University of Wisconsin–Madison. Available from: [Link].

- Molander, G. A. & Biolatto, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research.

- Han, Y., et al. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. 2013, 42(12), 5270-5298.

-

RSC Publishing. Ligand influence on the electronic spectra of monocationic copper–bipyridine complexes. Available from: [Link].

- Meyer, T. J. Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Inorganic Chemistry. 1993, 32(25), 5779-5784.

- Cárdenas, D. J. & Echavarren, A. M. Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews. 2021, 121(3), 1894-1979.

-

RSC Publishing. Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)] + complexes. 2024. Available from: [Link].

-

YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry. 2013. Available from: [Link].

-

Radboud Repository. Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Available from: [Link].

-

RSC Publishing. Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. Available from: [Link].

-

(PDF) FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine - ResearchGate. Available from: [Link].

-

(PDF) Synthesis of 4,4'-di(mercaptomethylthio)-2,2'- bipyridine and in situ spectroscopic characterization of its electropolymerized films - ResearchGate. Available from: [Link].

-

MDPI. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. 2024. Available from: [Link].

-

MDPI. Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. 2017. Available from: [Link].

-

Chemical Communications (RSC Publishing). Pyridine-based dicarbene ligand: synthesis and structure of a bis-2-pyridylidene palladium complex. Available from: [Link].

-

ACS Publications. Synthesis and Characterization of 6,6′-(2,4,6-Triisopropylphenyl)-2,2′-bipyridine (tripbipy) and Its Complexes of the Late First Row Transition Metals. Available from: [Link].

-

NIH. Mechanistic study of homoleptic trisamidolanthanide-catalyzed aldehyde and ketone hydroboration. Chemically non-innocent ligand participation. Available from: [Link].

-

NIH. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2021. Available from: [Link].

-

(PDF) Synthesis and Characterization of Transition Metal Complexes with | Request PDF. Available from: [Link].

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. 2022. Available from: [Link].

-

wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link].

-

ACS Publications. Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. 2021. Available from: [Link].

-

ETD | Developing Transition Metal Catalysts that Incorporate Redox-Active Ligand Frameworks for Sustainable Catalysis. Available from: [Link].

-

Themed collection Mechanistic Studies in Catalysis. Royal Society of Chemistry. Available from: [Link].

-

1H-NMR. Available from: [Link].

Sources

- 1. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. How To [chem.rochester.edu]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. palladium ii complexes: Topics by Science.gov [science.gov]

- 9. Pyridine-based dicarbene ligand: synthesis and structure of a bis-2-pyridylidene palladium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Bromo-4,4'-dimethyl-2,2'-bipyridine is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science.[1][2] Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing bromine atom and the electron-donating methyl groups on the bipyridine framework, make it a versatile building block for the synthesis of functional metal complexes.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its coordination behavior.

Molecular Structure and Properties

-

Molecular Formula: C₁₂H₁₁BrN₂[1]

-

Molecular Weight: 263.13 g/mol [1]

-

CAS Number: 850413-36-4[1]

-

Appearance: White to off-white crystalline solid.[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the bipyridine core.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The asymmetry introduced by the bromine atom will result in a unique set of signals for each proton.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.55 | d | 1H | H-6' | Deshielded due to proximity to the nitrogen atom. |

| ~8.40 | s | 1H | H-3 | Adjacent to the nitrogen on the unsubstituted ring. |

| ~8.25 | s | 1H | H-3' | Adjacent to the nitrogen on the brominated ring. |

| ~7.45 | d | 1H | H-5 | Coupled to H-6'. |

| ~7.15 | s | 1H | H-5' | Broadened singlet due to meta coupling. |

| ~2.45 | s | 3H | 4'-CH₃ | Methyl group on the brominated ring. |

| ~2.40 | s | 3H | 4-CH₃ | Methyl group on the unsubstituted ring. |

Causality Behind Assignments:

-

The protons on the pyridine rings will appear in the aromatic region (7.0-9.0 ppm).

-

Protons in the ortho position to the nitrogen atoms (H-6' and H-3/H-3') are expected to be the most downfield due to the deshielding effect of the nitrogen.

-

The bromine atom at the 6-position will further deshield the adjacent H-5' proton.

-

The methyl groups will appear as sharp singlets in the upfield region (~2.4 ppm). A slight difference in their chemical shifts is anticipated due to the different electronic environments of the two pyridine rings.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.5 | C-2/C-2' | Carbons directly bonded to nitrogen and the other ring. |

| ~155.0 | C-6' | Carbon bearing the bromine atom, deshielded. |

| ~149.0 | C-6 | Carbon in the ortho position to nitrogen. |

| ~148.5 | C-4/C-4' | Carbons bearing the methyl groups. |

| ~138.0 | C-5' | Carbon adjacent to the C-Br bond. |

| ~124.0 | C-3' | Carbon on the brominated ring. |

| ~121.5 | C-5 | Carbon on the unsubstituted ring. |

| ~120.0 | C-3 | Carbon on the unsubstituted ring. |

| ~21.0 | 4/4'-CH₃ | Methyl carbons. |

Causality Behind Assignments:

-

Carbons directly attached to the electronegative nitrogen atoms and the bromine atom will be the most downfield.

-

Quaternary carbons (C-2, C-2', C-4, C-4', C-6') will generally have different relaxation times and may appear with lower intensity compared to the protonated carbons.

-

The methyl carbons will appear at the most upfield region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Calibrate the chemical shifts using the TMS signal.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of the molecule.

Expected IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1600-1550 | Strong | C=C and C=N stretching vibrations of the pyridine rings |

| 1480-1440 | Strong | Aromatic ring skeletal vibrations |

| 1380-1360 | Medium | C-H bending of methyl groups |

| 850-800 | Strong | C-H out-of-plane bending |

| ~1050 | Medium | C-Br stretching |

Causality Behind Assignments:

-

The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations.

-

The characteristic stretching vibrations of the pyridine rings (C=C and C=N) are expected in the 1600-1400 cm⁻¹ region. Coordination to a metal center would typically cause shifts in these bands.[3]

-

The C-Br stretch is expected to appear in the fingerprint region, and its identification can sometimes be challenging due to overlapping signals.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the crystalline this compound onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 262/264 | [C₁₂H₁₁⁷⁹BrN₂]⁺ / [C₁₂H₁₁⁸¹BrN₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 247/249 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 183 | [M - Br]⁺ | Loss of a bromine radical. |

| 168 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ fragment. |

| 155 | [C₁₀H₇N₂]⁺ | Loss of HBr and a methyl group. |

Causality Behind Fragmentation:

-

The most characteristic feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 262 and 264), which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Fragmentation is likely to initiate with the loss of a stable radical, such as a methyl radical or a bromine radical.

-

Further fragmentation of the bipyridine core can lead to a variety of smaller charged species.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure the elution of the compound.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS source.

-

Ionize the molecules using a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-350.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a robust framework for the characterization of this compound. The expected NMR, IR, and MS data are based on the fundamental principles of spectroscopy and comparison with structurally related molecules. Researchers can use this guide to aid in the identification and purity assessment of this important ligand, and as a basis for interpreting the spectroscopic changes that occur upon its coordination to metal centers. The provided experimental protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.

References

- Li, Y.-H., et al. (2010). Preparation and Characterization of 4,4′-Dibromo -6,6′- bis(N,N-bis(ethoxycarbonylmethyl)amino methyl)- 2,2′-bipyridine. Chinese Journal of Applied Chemistry, 27(9), 1008-1011.

- Woch, J., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 471.

-

HEM. This compound. [Link]

-

ResearchGate. Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. [Link]

-

J-GLOBAL. Mass spectral fragmentation pattern of 2,2'-bipyridyls. XIII. 6-Chloro- and 6-bromo-2,2'-bipyridyls. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemrevise. Spectroscopy. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

Unveiling the Solid-State Architecture of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine: A Technical Guide to its Predicted Crystal Structure

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine, a compound of significant interest to researchers in coordination chemistry and drug development.[1] While a definitive crystal structure for the bromo- derivative has not been deposited in publicly accessible crystallographic databases, this guide leverages the experimentally determined structure of its close analog, 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, to provide a detailed predictive model.[2] We present a complete workflow, from synthesis and crystallization to a thorough examination of the predicted solid-state architecture, including intermolecular interactions. This document is intended to serve as a valuable resource for scientists seeking to understand and utilize the structural characteristics of this important bipyridyl ligand.

Introduction: The Significance of 6-Substituted Bipyridines

Bipyridine derivatives are fundamental building blocks in the construction of functional materials and bioactive molecules. Their ability to act as chelating ligands for a wide array of metal ions has led to their extensive use in catalysis, photoluminescent materials, and supramolecular chemistry.[1] In the realm of drug development, the bipyridine scaffold is a recognized pharmacophore, with metal complexes of substituted bipyridines demonstrating promising anticancer and antimicrobial activities.

The introduction of a halogen atom at the 6-position, coupled with methyl groups at the 4 and 4' positions, imparts specific steric and electronic properties to the this compound ligand. These features are expected to influence its coordination geometry, the stability of its metal complexes, and its intermolecular interactions in the solid state. A precise understanding of its three-dimensional structure is therefore paramount for the rational design of novel catalysts and therapeutic agents.

Synthesis and Crystallization: A Pathway to Structural Elucidation

The synthesis of this compound is typically achieved through the selective bromination of the 4,4'-dimethyl-2,2'-bipyridine precursor.[1] The following protocol outlines a general procedure for both the synthesis of the compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of 4,4'-Dimethyl-2,2'-bipyridine N-Oxide:

-

Dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent (e.g., glacial acetic acid).

-

Add hydrogen peroxide (30% solution) dropwise at room temperature.

-

Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the N-oxide.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

-

Synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine (as a proxy):

-

Treat the 4,4'-Dimethyl-2,2'-bipyridine N-Oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reflux the mixture for several hours.

-

Carefully quench the reaction mixture with ice water and neutralize with a base.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Single Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

-

Common solvent systems for crystallization of bipyridine derivatives include ethanol, methanol, acetonitrile, or mixtures thereof.

-

Dissolve the compound in a minimal amount of the chosen solvent at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C.

-

Alternatively, allow the solvent to evaporate slowly from an open vial in a controlled environment.

-

Harvest well-formed, transparent crystals for diffraction analysis.

-

Diagram: Experimental Workflow for Structural Determination

Caption: A generalized workflow from synthesis to final crystal structure determination.

Predicted Crystal Structure and Solid-State Packing

Based on the published data for 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, we can predict the key crystallographic parameters and structural features of the bromo-derivative.[2] The substitution of chlorine with bromine is expected to have a minor impact on the overall molecular geometry and packing, primarily affecting the unit cell dimensions due to the larger van der Waals radius of bromine.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value (based on Chloro-analog[2]) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | ~14.9 |

| b (Å) | ~7.6 |

| c (Å) | ~18.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | ~2100 |

| Z | 8 |

Note: The unit cell parameters for the bromo-derivative are expected to be slightly larger than those of the chloro-analog due to the larger size of the bromine atom.

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is anticipated to be nearly planar, with a small dihedral angle between the two pyridine rings. The presence of the bulky bromine atom at the 6-position may induce a slight twist in the bipyridine backbone to minimize steric hindrance.

The crystal packing is likely to be dominated by a combination of weak intermolecular interactions, including C-H···N and C-H···Br hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in stabilizing the crystal lattice and determining the overall supramolecular architecture.

Diagram: Key Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice.

Implications for Drug Development and Materials Science

The detailed structural information, even when inferred from a close analog, provides invaluable insights for researchers. For drug development professionals, understanding the precise shape and electrostatic potential of the molecule can aid in the design of more effective metal-based therapeutics. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

In materials science, knowledge of the crystal packing and intermolecular forces is essential for predicting and tuning the properties of new materials. The ability of this compound to self-assemble into ordered structures can be exploited in the design of crystalline materials with specific optical or electronic properties.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and deposited, this technical guide provides a robust, data-driven prediction based on the crystal structure of its chloro-analog.[2] The presented workflow for synthesis, crystallization, and structural analysis serves as a practical roadmap for researchers in the field. The detailed analysis of the predicted molecular geometry and intermolecular interactions offers a solid foundation for the rational design of novel functional molecules and materials based on this versatile bipyridine ligand.

References

-

Carlucci, L., et al. (2018). Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2′-bipyridine and 4,4′-Dimethyl-2,2′-bipyridine N-Oxide. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Solubility of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine in Common Solvents

Introduction: The Critical Role of Solubility in the Application of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine

This compound is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its utility as a building block for functional metal complexes and organic electronics is largely dictated by its physicochemical properties, paramount among which is its solubility.[1] A thorough understanding of its behavior in various solvents is crucial for researchers and drug development professionals in designing synthetic routes, purification strategies, and formulation protocols.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive quantitative data in the public domain, this guide synthesizes available qualitative information, provides a predicted solubility profile based on first principles of physical organic chemistry, and details a robust experimental protocol for the empirical determination of its solubility.

Core Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁BrN₂ | [2] |

| Molecular Weight | 263.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105.0 to 109.0 °C | |

| Purity (Typical) | >97.0% (GC) | [2] |

The molecule's structure, featuring a bipyridine framework with a bromine atom at the 6-position and two methyl groups at the 4 and 4' positions, imparts a unique combination of polarity, hydrophobicity, and steric hindrance that governs its interaction with different solvents.[1]

Theoretical Framework for Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent, primarily polarity, hydrogen bonding capability, and dispersion forces.

The Influence of Substituents:

-

Bipyridine Core: The two nitrogen atoms in the pyridine rings introduce polarity and can act as hydrogen bond acceptors.

-

Methyl Groups (4,4'-positions): These electron-donating groups slightly increase the electron density on the pyridine rings and contribute to the molecule's nonpolar character, enhancing its solubility in less polar organic solvents.

-

Bromo Group (6-position): The electronegative bromine atom has a dual effect. It introduces a polar C-Br bond and can participate in halogen bonding, but its overall effect is to increase the molecular weight and surface area, which can decrease solubility compared to its non-brominated counterpart. The steric bulk of the bromine atom can also influence crystal packing and, consequently, the energy required to dissolve the solid.

Qualitative and Predicted Solubility Profile

While precise quantitative solubility data is scarce, a qualitative profile can be constructed from supplier information, synthesis reports, and by analogy to the closely related 4,4'-dimethyl-2,2'-bipyridine.

| Solvent Class | Solvent | Predicted Solubility | Rationale and Supporting Evidence |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Indicated to enhance solubility for electrochemical studies.[1] High polarity and ability to engage in dipole-dipole interactions favor dissolution. |

| Acetonitrile (ACN) | Soluble | Mentioned as a suitable solvent for electrochemical applications, suggesting good solubility.[1] | |

| Dimethyl Sulfoxide (DMSO) | Moderately to Slightly Soluble | The parent compound, 4,4'-dimethyl-2,2'-bipyridine, is slightly soluble in DMSO.[3][4] The bromo-derivative is expected to have similar or slightly lower solubility. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Frequently used as a solvent for the synthesis of this compound, indicating good solubility.[1] |

| Chloroform | Moderately Soluble | The parent compound is slightly soluble in chloroform.[3][4] The bromo-derivative is expected to exhibit at least moderate solubility due to favorable dispersion forces. | |

| Non-Polar Aromatic | Toluene | Slightly Soluble | A supplier (TCI) explicitly states "slightly soluble in Toluene". The parent compound is soluble in toluene and benzene.[3][4] |

| Polar Protic | Methanol | Moderately Soluble | The parent compound is moderately soluble in methanol.[3][4] The bromo-derivative is expected to have comparable solubility. |

| Ethanol | Soluble | The parent compound is soluble in ethanol.[3][4] The bromo-derivative is expected to be soluble. | |

| Water | Insoluble | The parent bipyridine family is generally only slightly soluble in water.[5] The increased hydrophobicity from the methyl and bromo groups will further decrease aqueous solubility at neutral pH. | |

| Non-Polar Aliphatic | Hexane | Insoluble | The parent compound is insoluble in hexane.[3] The bromo-derivative is expected to be insoluble due to the significant polarity mismatch. |

Experimental Protocol for Solubility Determination: A Self-Validating System

Given the limited published data, empirical determination of solubility is often necessary. The following protocol outlines the reliable shake-flask method.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of each test solvent to the vials. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand at a constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid. This step is critical for accuracy.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

Conclusion: Practical Insights for the Researcher

References

-

Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

Sources

Theoretical and Computational Elucidation of 6-Bromo-4,4'-dimethyl-2,2'-bipyridine: A Guide to Modern Quantum Chemical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4,4'-dimethyl-2,2'-bipyridine is a substituted bipyridyl ligand of significant interest in coordination chemistry, materials science, and catalysis.[1][2] Its unique electronic and steric properties, conferred by the bromo and methyl substituents, make it a versatile building block for creating functional metal complexes.[2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, spectroscopic, and non-linear optical (NLO) properties of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can gain profound insights that complement experimental findings and accelerate the rational design of novel materials and catalysts. This document is structured to provide both foundational knowledge and practical, step-by-step computational protocols for professionals in the field.

Introduction: The Significance of Substituted Bipyridines

Bipyridines are a cornerstone of coordination chemistry, acting as robust bidentate chelating ligands for a vast array of transition metals.[3] The strategic functionalization of the bipyridine scaffold is a powerful tool for tuning the properties of the resulting metal complexes. The subject of this guide, this compound, incorporates two key modifications:

-

4,4'-Dimethyl Groups: These electron-donating groups enhance the electron density on the pyridine rings, strengthening the ligand's coordination ability and influencing the photophysical characteristics of its metal complexes.[4]

-

6-Bromo Group: The presence of a halogen atom introduces a site for further synthetic modification (e.g., cross-coupling reactions) and influences the molecule's electronic structure and steric profile, which can impact coordination geometry and reactivity.[2]

Computational chemistry, particularly DFT, provides an indispensable toolkit for predicting how these substitutions govern the molecule's behavior at an electronic level, offering insights that are crucial for designing molecules with tailored functionalities.[4]

Core Computational Methodologies: The "Why" and "How"

The accuracy and predictive power of a computational study are fundamentally dependent on the chosen theoretical methods. For molecules like this compound, a combination of DFT and TD-DFT has proven to be a highly effective approach.

Density Functional Theory (DFT) for Ground-State Properties

DFT is the workhorse of modern computational chemistry for medium-to-large molecules. It offers an exceptional balance between computational cost and accuracy, making it far more practical than traditional ab initio methods for routine analysis.[5]

-

Expertise-Driven Choice of Functional and Basis Set:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a universally adopted choice for organic and organometallic systems. It merges the strengths of Hartree-Fock theory with density functional approximations, providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties.[5]

-

Basis Set (6-311++G(d,p)): This Pople-style basis set is a robust choice for this type of analysis. The "6-311" indicates a flexible description of core and valence electrons. The "++G" adds diffuse functions, which are critical for accurately describing the electron density far from the nucleus—essential for anions, excited states, and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is crucial for accurately modeling chemical bonds.[5]

-

Time-Dependent DFT (TD-DFT) for Excited-State Phenomena

To understand the optical properties of a molecule, such as its UV-Vis absorption spectrum, we must investigate its electronic excited states. TD-DFT is an extension of DFT that provides an efficient and generally accurate method for calculating vertical excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum.[6] This method is instrumental in predicting how the molecule will interact with light, a key consideration for applications in photocatalysis and dye-sensitized solar cells.

The Computational Workflow: A Self-Validating System

A rigorous computational study follows a systematic, self-validating protocol. The workflow ensures that all subsequent property calculations are based on a stable, realistic molecular structure.

Caption: A generalized workflow for the DFT/TD-DFT analysis of molecular systems.

Detailed Computational Protocol

This section provides a step-by-step methodology for conducting a comprehensive computational analysis of this compound using the Gaussian software package, a common platform for such calculations.[5][7]

-

Structure Preparation:

-

Draw the 2D structure of this compound in a chemical drawing program (e.g., ChemDraw).

-

Convert the 2D structure to a preliminary 3D structure and save it as a .mol or .pdb file.

-

-

Geometry Optimization and Frequency Calculation:

-

Objective: To find the lowest energy conformation (the most stable structure) of the molecule.

-

Gaussian Input:

-

Execution: Run the calculation. The Opt keyword performs the geometry optimization, and Freq calculates the vibrational frequencies at the optimized geometry.

-

Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output file, indicating that a true energy minimum has been located.

-

-

Electronic Property Analysis:

-

Objective: To calculate properties like molecular orbitals, electrostatic potential, and NLO parameters from the optimized structure.

-

The optimized geometry from the previous step is used as the input for single-point energy calculations. Key properties like HOMO/LUMO energies and dipole moments are standard outputs of this calculation.

-

-

UV-Vis Spectrum Calculation (TD-DFT):

-

Objective: To predict the electronic absorption spectrum.

-

Gaussian Input:

-

Execution: This calculation computes the energies and oscillator strengths for the first 20 electronic transitions (NStates=20). The results can be plotted to generate a theoretical UV-Vis spectrum.

-

Analysis of Computational Results

Molecular Geometry

The geometry optimization provides precise data on the molecule's three-dimensional structure. This information is fundamental, as all other electronic properties are derived from this optimized geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (inter-ring) | ~1.49 |

| C-Br | ~1.90 | |

| C-N (avg) | ~1.34 | |

| Bond Angles (°) | C-C-Br | ~118.5 |

| C-N-C (avg) | ~117.0 | |

| Dihedral Angle (°) | N-C-C-N | ~15-25 |

Note: These are representative values. Actual calculated values will be highly precise.

The dihedral angle between the two pyridine rings is of particular interest. A perfectly planar structure would have a dihedral angle of 0°, but steric hindrance from the hydrogen atoms at the 3 and 3' positions typically forces a slight twist. The bromo-substituent at the 6-position can further influence this twist.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[5] A smaller gap suggests the molecule is more easily excited and thus more reactive.